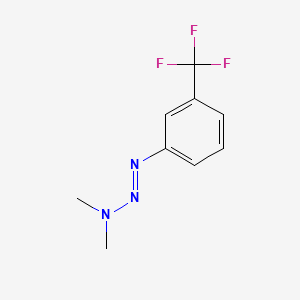
5-(3-Thienyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Thienyl)-1H-indole-2,3-dione is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the thiophene ring is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienyl)-1H-indole-2,3-dione typically involves the condensation of isatin (1H-indole-2,3-dione) with thiophene derivatives. One common method is the Fischer indole synthesis, where isatin reacts with a thiophene derivative in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced derivatives, such as dihydroindole or tetrahydrothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole and tetrahydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
5-(3-Thienyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(3-Thienyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
5-(2-Thienyl)-1H-indole-2,3-dione: Similar structure but with the thiophene ring attached at a different position.
5-(3-Furyl)-1H-indole-2,3-dione: Contains a furan ring instead of a thiophene ring.
5-(3-Pyridyl)-1H-indole-2,3-dione: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 5-(3-Thienyl)-1H-indole-2,3-dione is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules.
Propriétés
Formule moléculaire |
C12H7NO2S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
5-thiophen-3-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H7NO2S/c14-11-9-5-7(8-3-4-16-6-8)1-2-10(9)13-12(11)15/h1-6H,(H,13,14,15) |
Clé InChI |
QEQIEHRZBOHGPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CSC=C3)C(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


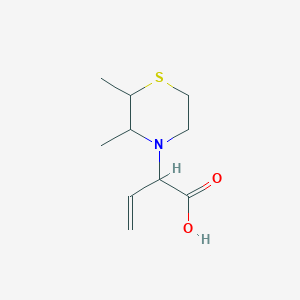
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)

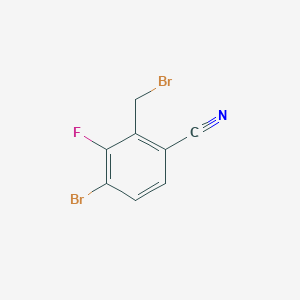
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
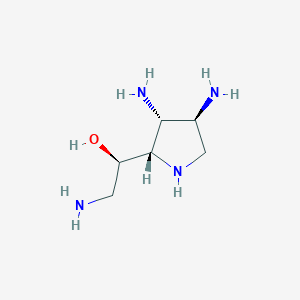
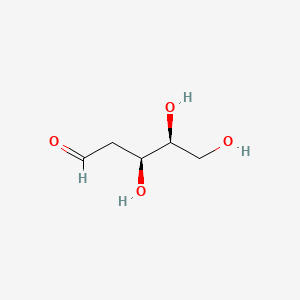

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
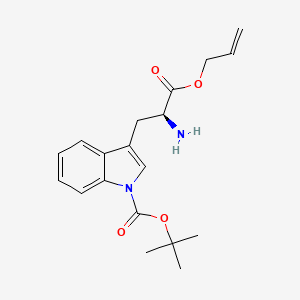

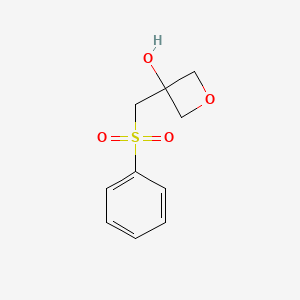
![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
